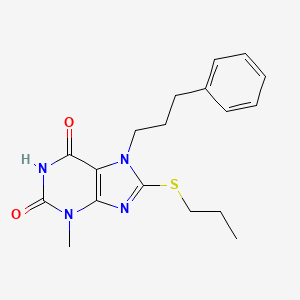
3-methyl-7-(3-phenylpropyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-7-(3-phenylpropyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methyl-7-(3-phenylpropyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for therapeutic applications.
Chemical Structure
The molecular formula of this compound is C19H24N4O2S. The compound features a purine base structure with additional alkyl and phenyl substituents, which may influence its biological activity.
Research indicates that purine derivatives can modulate various biochemical pathways. The specific mechanisms of action for this compound may involve:
- Adenosine Receptor Modulation : Compounds similar to purines often interact with adenosine receptors, which play critical roles in cellular signaling and can influence inflammation and immune responses.
- Inhibition of Enzymatic Activity : Some purine derivatives act as inhibitors of enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and survival.
Anticancer Properties
Several studies have investigated the anticancer potential of purine derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth in various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 10 | Induces apoptosis | |
| A549 | 15 | Cell cycle arrest | |
| HeLa | 20 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. It may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB.
| Study | Model | Effect Observed |
|---|---|---|
| LPS-stimulated macrophages | Decreased TNF-alpha production | |
| Carrageenan-induced edema | Reduced swelling |
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.
属性
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-3-12-25-18-19-15-14(16(23)20-17(24)21(15)2)22(18)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIXHZWCBBLUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














